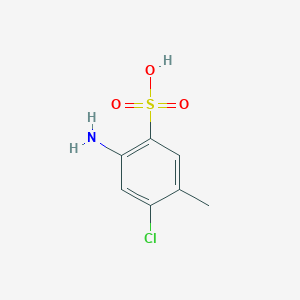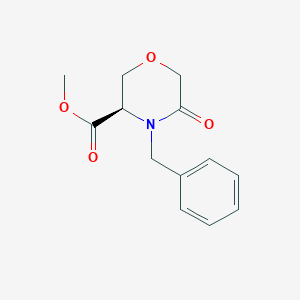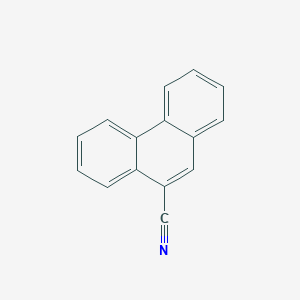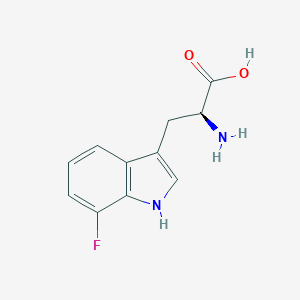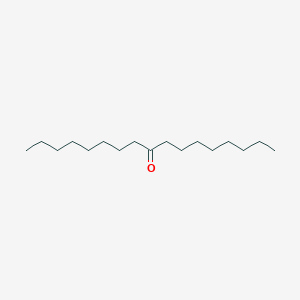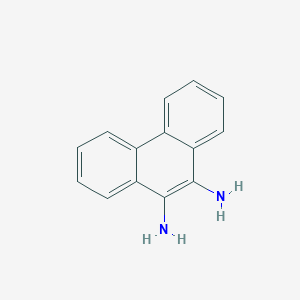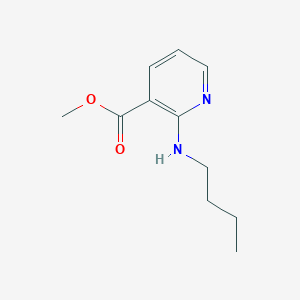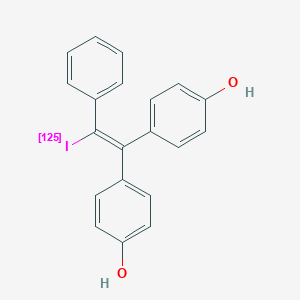
1,1-Bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene, also known as di-iodohydroxy stilbene (DHS), is a synthetic compound that belongs to the stilbene family. DHS is a potent antioxidant and has been found to have a wide range of biological activities. It has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mecanismo De Acción
DHS exerts its biological effects through multiple mechanisms. It acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. DHS also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. Additionally, DHS has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Efectos Bioquímicos Y Fisiológicos
DHS has been found to have a wide range of biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity in adipocytes, which may have potential therapeutic applications for diabetes. DHS has also been found to protect against ischemia/reperfusion injury in the heart and brain. Additionally, DHS has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DHS in lab experiments is its potent antioxidant activity, which can protect against oxidative stress-induced damage. DHS is also relatively easy to synthesize and purify. However, one limitation is that DHS has low water solubility, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DHS. One area of interest is its potential therapeutic applications for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DHS has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research could explore its potential as a treatment for these conditions. Another area of interest is the potential use of DHS as a radioprotective agent. DHS has been shown to protect against radiation-induced damage in various cell types, and further research could explore its potential as a treatment for radiation exposure. Additionally, further research could explore the potential of DHS as a treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Métodos De Síntesis
DHS can be synthesized through a multi-step process involving the reaction of iodobenzene with 4-hydroxybenzaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reduced to form DHS. The purity of DHS can be improved through recrystallization.
Aplicaciones Científicas De Investigación
DHS has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. DHS has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and liver cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
138109-87-2 |
|---|---|
Nombre del producto |
1,1-Bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene |
Fórmula molecular |
C20H15IO2 |
Peso molecular |
412.2 g/mol |
Nombre IUPAC |
4-[1-(4-hydroxyphenyl)-2-(125I)iodanyl-2-phenylethenyl]phenol |
InChI |
InChI=1S/C20H15IO2/c21-20(16-4-2-1-3-5-16)19(14-6-10-17(22)11-7-14)15-8-12-18(23)13-9-15/h1-13,22-23H/i21-2 |
Clave InChI |
UZROBUMQMJPIIU-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[125I] |
SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)I |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)I |
Sinónimos |
1,1-bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene 1,1-bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene, 123I isomer 1,1-IBHPE 2-iodo-1,1-bis(4-hydroxyphenyl)phenylethene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




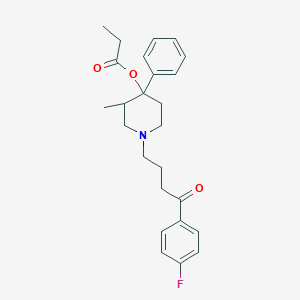
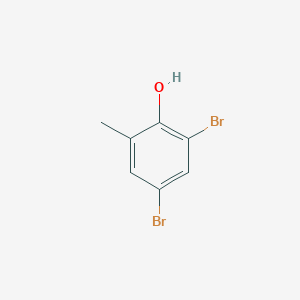
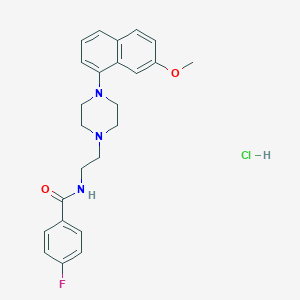
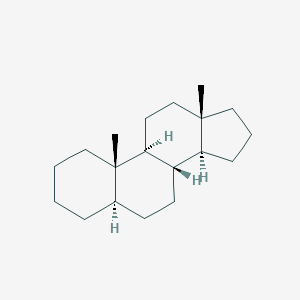
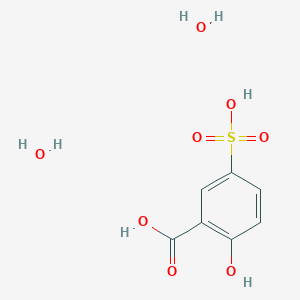
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)
